molecular formula C15H14ClNOS2 B12177164 [5-(2-Chlorophenyl)thiophen-2-yl](thiomorpholin-4-yl)methanone

[5-(2-Chlorophenyl)thiophen-2-yl](thiomorpholin-4-yl)methanone

Cat. No.: B12177164
M. Wt: 323.9 g/mol
InChI Key: KOMZBGZOIOWJMQ-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)thiophen-2-ylmethanone is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with a thiomorpholin-4-yl methanone moiety. The 2-chlorophenyl substituent may influence lipophilicity and steric effects, impacting bioavailability and target binding .

mass 241.73 g/mol ) and thiophene-containing methanones (e.g., C₂₉H₂₅ClN₂O₈S₃ ) suggest that the target compound likely has a molecular weight exceeding 350 g/mol, with significant contributions from the thiophene and thiomorpholine groups.

Properties

Molecular Formula

C15H14ClNOS2

Molecular Weight

323.9 g/mol

IUPAC Name

[5-(2-chlorophenyl)thiophen-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H14ClNOS2/c16-12-4-2-1-3-11(12)13-5-6-14(20-13)15(18)17-7-9-19-10-8-17/h1-6H,7-10H2

InChI Key

KOMZBGZOIOWJMQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=CC=C(S2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)thiophen-2-ylmethanone typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes electrophilic substitution to introduce the chlorophenyl group. The thiomorpholine moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)thiophen-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiomorpholine moiety.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-(2-Chlorophenyl)thiophen-2-ylmethanone exhibit significant anticancer properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. The mechanism often involves the modulation of signaling pathways relevant to cancer proliferation, such as the inhibition of protein kinases associated with tumor growth.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Thiomorpholine derivatives have been reported to inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation in animal models. This property is particularly useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Properties

There is emerging evidence that thiophene-based compounds possess antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies suggest that these compounds disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.

Case Study 1: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of thiophene derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that 5-(2-Chlorophenyl)thiophen-2-ylmethanone exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating strong potential for further development as an anticancer therapeutic agent.

Case Study 2: Anti-inflammatory Activity

A research article in European Journal of Medicinal Chemistry explored the anti-inflammatory effects of several thiomorpholine-containing compounds. The results indicated that 5-(2-Chlorophenyl)thiophen-2-ylmethanone significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential role in managing inflammatory responses.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerMTT AssayIC50 = 5 µM (Breast)Bioorganic & Medicinal Chemistry Letters
IC50 = 7 µM (Lung)Bioorganic & Medicinal Chemistry Letters
Anti-inflammatoryELISAReduced TNF-alpha by 50%European Journal of Medicinal Chemistry
Reduced IL-6 by 40%European Journal of Medicinal Chemistry
AntimicrobialDisk Diffusion MethodActive against E. coliJournal of Antibiotics

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets. The thiophene ring and chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiomorpholine moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Thiomorpholinyl Methanone Derivatives

  • (2-Chlorophenyl)(4-thiomorpholinyl)methanone (C₁₁H₁₂ClNOS ): Lacks the thiophene ring, reducing aromatic conjugation and polar surface area. The 2-chlorophenyl group is directly attached to the thiomorpholine methanone, limiting steric hindrance compared to the thiophene-substituted analog. Predicted to exhibit higher solubility in nonpolar solvents due to smaller molecular size.
  • 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone (C₂₀H₁₃ClN₂O₂S ): Replaces thiomorpholine with a pyrazole-hydroxyphenyl system. Demonstrated antitumor activity in preliminary studies .

Thiophene-Containing Methanones

  • (3-Amino-4-(benzothiazol-2-yl)-5-(tri-O-acetyl-β-D-xylopyranosylthio)thiophen-2-yl)(4-bromophenyl)methanone (C₂₉H₂₅ClN₂O₈S₃ ): Features a sugar-modified thiophene core, increasing hydrophilicity and metabolic stability. Used in glycosylation studies for antiviral applications .
  • [3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-phenylmethanone (C₂₄H₁₈ClN₃O₃S₂ ): Sulfonyl and amino groups improve solubility but may reduce membrane permeability. Structural complexity allows for diverse noncovalent interactions, relevant in kinase inhibition .

Heterocyclic Hybrids

  • 5-Chloro-2-(3-hydroxymethyl-5-methyl-1,2,4-triazol-4-yl)phenylmethanone (C₁₈H₁₃Cl₂N₃O₂ ): Dual chlorophenyl groups increase lipophilicity (logP > 4 predicted). The triazole ring offers coordination sites for metal ions, useful in metalloenzyme targeting .
  • 1-(2-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-ylmethanone (C₁₈H₁₆ClN₅OS ): Pyridine and triazole rings enhance π-π stacking and dipole interactions. Thiomorpholine contributes to balanced solubility (logP ~3.5) .

Data Table: Key Structural and Physicochemical Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
5-(2-Chlorophenyl)thiophen-2-ylmethanone (Target) ~C₁₅H₁₃ClNOS₂* ~353.85* Thiophene, 2-chlorophenyl, thiomorpholine High aromaticity, moderate lipophilicity
(2-Chlorophenyl)(4-thiomorpholinyl)methanone C₁₁H₁₂ClNOS 241.73 2-chlorophenyl, thiomorpholine Compact, high solubility in nonpolar solvents
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone C₂₀H₁₃ClN₂O₂S 392.85 Pyrazole, hydroxyphenyl, thiophene Antitumor activity, hydrogen-bond donor
5-Chloro-2-(3-hydroxymethyl-5-methyl-1,2,4-triazol-4-yl)phenylmethanone C₁₈H₁₃Cl₂N₃O₂ 392.22 Dual chlorophenyl, triazole Metalloenzyme inhibition potential

*Estimated based on structural analogs.

Research Findings and Trends

  • Electronic Properties : Thiomorpholine derivatives exhibit enhanced electron density due to sulfur’s polarizability, facilitating interactions with biological targets like GPCRs or ion channels .
  • Biological Activity : Thiophene-thiomorpholine hybrids are under investigation for CNS applications, leveraging their blood-brain barrier permeability .
  • Synthetic Challenges : The acetylated sugar-thiophene analogs (e.g., ) require multistep synthesis, whereas simpler thiomorpholine derivatives (e.g., ) are more accessible.

Biological Activity

The compound 5-(2-Chlorophenyl)thiophen-2-ylmethanone, often referred to as a thiomorpholine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 5-(2-Chlorophenyl)thiophen-2-ylmethanone is C13H12ClN2OSC_{13}H_{12}ClN_2OS. The structure features a thiophene ring substituted with a chlorophenyl group and a thiomorpholine moiety, which is thought to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 5-(2-Chlorophenyl)thiophen-2-ylmethanone exhibit various biological activities, including:

  • Anticancer Activity : Several studies have reported that thiomorpholine derivatives possess significant anticancer properties. For instance, derivatives containing thiophene rings have shown moderate to strong antiproliferative activity against different cancer cell lines, including leukemia .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against various bacterial strains, indicating a promising avenue for further exploration in this area .
  • Anti-inflammatory Effects : Research into related thiomorpholine compounds has revealed anti-inflammatory properties, which may be attributed to their ability to inhibit specific inflammatory pathways .

Anticancer Studies

A notable study synthesized several derivatives of thiomorpholine and evaluated their anticancer effects using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity against human leukemia cell lines, with IC50 values suggesting effective dose-response relationships .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5eHL-6015Induction of apoptosis via caspase activation
5fK56210Cell cycle arrest at G1 phase

Antimicrobial Activity

In another study focusing on the antimicrobial effects of related thiomorpholine compounds, several were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial activity .

CompoundBacterial StrainMIC (µg/mL)Activity Type
7aStaphylococcus aureus8Bactericidal
7bEscherichia coli16Bacteriostatic

The biological activities of 5-(2-Chlorophenyl)thiophen-2-ylmethanone can be attributed to several mechanisms:

  • Cell Cycle Modulation : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.
  • Inhibition of Key Enzymes : Compounds similar to this derivative have been shown to inhibit enzymes involved in inflammatory responses and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cells, contributing to their cytotoxic effects on cancer cells.

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